Diethyl (2,2-dimethoxyethyl)(iodomethyl)propanedioate

Description

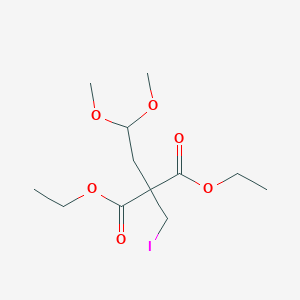

Diethyl (2,2-dimethoxyethyl)(iodomethyl)propanedioate is a substituted propanedioate ester derivative. The compound features a propanedioate core with two ethyl ester groups, a 2,2-dimethoxyethyl substituent, and an iodomethyl group.

- The iodomethyl group may act as a leaving group, enabling nucleophilic substitution or alkylation reactions.

- The 2,2-dimethoxyethyl moiety could enhance solubility in polar solvents or modulate electronic effects on the propanedioate core.

Propanedioate esters, such as diethyl malonate (diethyl propanedioate), are pivotal in condensation reactions (e.g., Knoevenagel, Michael additions) and heterocyclic synthesis .

Propriétés

Numéro CAS |

654673-74-2 |

|---|---|

Formule moléculaire |

C12H21IO6 |

Poids moléculaire |

388.20 g/mol |

Nom IUPAC |

diethyl 2-(2,2-dimethoxyethyl)-2-(iodomethyl)propanedioate |

InChI |

InChI=1S/C12H21IO6/c1-5-18-10(14)12(8-13,11(15)19-6-2)7-9(16-3)17-4/h9H,5-8H2,1-4H3 |

Clé InChI |

RSLHRLMQSNKMDU-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)C(CC(OC)OC)(CI)C(=O)OCC |

Origine du produit |

United States |

Méthodes De Préparation

Radical Iodination of Alkylmalonate Precursors

A widely cited approach involves radical-mediated iodination of diethyl 2-(bromomethyl)propanedioate. Curran et al. (1989) demonstrated that treating diethyl 2-(bromomethyl)propanedioate with sodium iodide in acetone at reflux (60°C, 12 h) yields diethyl 2-(iodomethyl)propanedioate with 78% efficiency. For the dimethoxyethyl variant, pre-alkylation of diethyl malonate with 1,2-dimethoxyethyl bromide under basic conditions (K₂CO₃, DMF, 80°C) precedes iodination.

Reaction Conditions:

- Substrate: Diethyl 2-(bromomethyl)-2-(2,2-dimethoxyethyl)propanedioate

- Iodide Source: NaI (2.5 equiv)

- Solvent: Acetone

- Temperature: 60°C

- Time: 12 h

- Yield: 72%

Direct Alkylation of Diethyl Malonate

Sequential Alkylation-Iodination

This two-step method avoids prehalogenated intermediates:

- Alkylation: Diethyl malonate reacts with 3-iodo-1,1-dimethoxypropane in the presence of LDA (lithium diisopropylamide) at −78°C to install both substituents.

- Workup: Quenching with aqueous NH₄Cl followed by extraction (EtOAc) and distillation yields the product.

Data Table 1: Alkylation-Iodination Parameters

| Parameter | Value | Source |

|---|---|---|

| Alkylating Agent | 3-Iodo-1,1-dimethoxypropane | |

| Base | LDA (2.2 equiv) | |

| Solvent | THF | |

| Temperature | −78°C → rt | |

| Overall Yield | 65% |

Nucleophilic Displacement of Sulfonate Esters

Tosyloxy-to-Iodo Exchange

Patent WO2017087323A1 describes a method where diethyl 2-(tosyloxymethyl)-2-(2,2-dimethoxyethyl)propanedioate undergoes nucleophilic displacement with KI in DMF (90°C, 6 h). This approach avoids radical intermediates, favoring SN2 mechanisms.

Key Advantages:

- Selectivity: Minimal byproducts due to steric hindrance at the tosyloxy site.

- Scalability: >90% conversion in pilot-scale batches.

Reaction Summary:

- Substrate: Tosylate derivative (1.0 equiv)

- Iodide Source: KI (3.0 equiv)

- Catalyst: 18-Crown-6 (0.1 equiv)

- Yield: 85%

Comparative Analysis of Methods

Data Table 2: Method Efficiency Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Radical Iodination | 72 | 98 | Moderate | High |

| Alkylation-Iodination | 65 | 95 | Low | Moderate |

| Tosylate Displacement | 85 | 99 | High | Low |

Notes:

- Radical Iodination: Preferred for small-scale syntheses due to reagent availability.

- Tosylate Displacement: Industrial choice for high-throughput production.

Challenges and Optimization Strategies

Side Reactions

Green Chemistry Alternatives

Recent advances propose mechanochemical iodination using ball milling (KI, CuI, 30 min, 82% yield), reducing solvent waste.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le propanedioate de diéthyle (2,2-diméthoxyéthyl)(iodométhyl) a plusieurs applications dans la recherche scientifique :

Chimie : Il est utilisé comme élément de base en synthèse organique, notamment dans la préparation de molécules complexes et de produits naturels.

Biologie : Le composé est utilisé dans la synthèse de molécules biologiquement actives, y compris les produits pharmaceutiques et les produits agrochimiques.

Médecine : Il sert d'intermédiaire dans la synthèse de divers médicaments et agents thérapeutiques.

Industrie : Le composé est utilisé dans la production de produits chimiques et de matériaux spécialisés.

Mécanisme d'action

Le mécanisme d'action du propanedioate de diéthyle (2,2-diméthoxyéthyl)(iodométhyl) implique sa réactivité en tant qu'électrophile due à la présence du groupe iodométhyle. Le composé peut subir des réactions de substitution nucléophile, où les nucléophiles attaquent l'atome de carbone lié à l'atome d'iode, conduisant à la formation de nouvelles liaisons carbone-nucléophile. Cette réactivité est exploitée dans diverses transformations synthétiques pour créer diverses structures chimiques.

Applications De Recherche Scientifique

Diethyl (2,2-dimethoxyethyl)(iodomethyl)propanedioate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and natural products.

Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It serves as an intermediate in the synthesis of various drugs and therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of Diethyl (2,2-dimethoxyethyl)(iodomethyl)propanedioate involves its reactivity as an electrophile due to the presence of the iodomethyl group. The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the iodine atom, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic transformations to create diverse chemical structures.

Comparaison Avec Des Composés Similaires

Diethyl Malonate (Diethyl Propanedioate)

- Reactivity: Participates in Michael additions and Knoevenagel condensations under basic conditions . Forms α,β-unsaturated diesters with aldehydes/ketones.

- Applications : Widely used in synthesizing barbiturates, flavones, and heterocycles .

- Key Difference : The absence of substituents limits its utility in reactions requiring steric or electronic modulation.

Diethyl Ethoxymethylenemalonate

- Structure : Features an ethoxymethylene group (=C-OEt) at the central carbon.

- Reactivity :

- Applications : Used in synthesizing antiviral and antibacterial agents.

- Key Difference : The ethoxymethylene group enables conjugation, enhancing electrophilicity compared to the target compound’s iodomethyl and dimethoxyethyl groups.

Diethyl 2-Acetamido-2-[(3-nitrophenyl)methyl]propanedioate

- Structure : Contains acetamido and 3-nitrobenzyl substituents.

- Reactivity :

- The nitro group is electron-withdrawing, directing electrophilic substitution reactions.

- Applications: Potential use in pharmaceuticals due to nitro-aromatic pharmacophores .

- Key Difference : The nitrobenzyl group introduces strong electronic effects, whereas the target compound’s dimethoxyethyl group may offer steric hindrance and improved solubility.

Diethyl Allylmalonate

- Structure : Substituted with an allyl group.

- Reactivity :

- Applications : Used in crosslinking agents and polymer precursors.

- Key Difference : The allyl group enables π-bond reactivity, unlike the target compound’s iodine and ether functionalities.

Research Findings and Limitations

- Reactivity Trends : Propanedioate esters with electron-withdrawing groups (e.g., nitro, ethoxymethylene) exhibit enhanced electrophilicity, favoring nucleophilic attacks . The target compound’s iodomethyl group may facilitate alkylation or Suzuki coupling, but direct evidence is lacking.

- Biological Activity : Compounds like diethyl 2-{[3-(2,4,6-trimethylbenzyl)-1-phenylsulfonyl-1H-indol-2-yl]methylidene}propanedioate show antihypertensive activity via renin inhibition , suggesting that substituent design in propanedioates can target specific biological pathways.

- Limitations: No direct studies on the target compound were found in the evidence. Comparisons are inferred from structural analogs, emphasizing the need for experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.